2,4-Dimethylnicotinamide
Overview
Description
2,4-Dimethylnicotinamide is an organic compound belonging to the class of nicotinamides, which are derivatives of nicotinic acid. This compound is characterized by the presence of two methyl groups attached to the second and fourth positions of the pyridine ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylnicotinamide typically involves the reaction of 2,4-dimethylpyridine with an appropriate amide-forming reagent. One common method is the reaction of 2,4-dimethylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
2,4-Dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism.
Medicine: It has potential therapeutic applications due to its role in NAD metabolism and its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethylnicotinamide involves its conversion to nicotinamide adenine dinucleotide (NAD) in biological systems. NAD plays a critical role in redox reactions, serving as a coenzyme for various dehydrogenases and oxidoreductases. It is involved in key metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation.
Comparison with Similar Compounds
Nicotinamide: The parent compound, lacking the methyl groups.
2-Methylnicotinamide: A derivative with a single methyl group at the second position.
4-Methylnicotinamide: A derivative with a single methyl group at the fourth position.
Uniqueness: 2,4-Dimethylnicotinamide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The dual methylation can affect its solubility, stability, and interaction with biological targets compared to its mono-methylated or non-methylated counterparts.
Properties
IUPAC Name |
2,4-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-4-10-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPWTSAVADAPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619981 | |
Record name | 2,4-Dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72692-96-7 | |
Record name | 2,4-Dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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